Reltecimod sodium
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Overview
Description
Reltecimod sodium is an investigational immunomodulatory peptide developed for the treatment of necrotizing soft tissue infections. This compound is designed to modulate the host immune response, thereby reducing the excessive inflammation that can lead to systemic organ failure .
Scientific Research Applications
Reltecimod sodium has shown promise in various scientific research applications, particularly in the field of medicine. It is being investigated for its potential to treat necrotizing soft tissue infections by modulating the immune response and reducing inflammation . Additionally, this compound has been studied for its effects on sepsis and septic shock, where it has demonstrated beneficial effects in reducing cytokine levels and improving survival rates in animal models . The compound’s ability to modulate the immune response also makes it a valuable tool in immunological research and drug development .
Preparation Methods
Reltecimod sodium is synthesized through a series of peptide coupling reactions. The synthetic route involves the sequential addition of amino acids to form the peptide chain. The reaction conditions typically include the use of coupling reagents such as carbodiimides and protecting groups to ensure the correct sequence and structure of the peptide . Industrial production methods involve large-scale peptide synthesis using automated peptide synthesizers, followed by purification processes such as high-performance liquid chromatography to obtain the final product .
Chemical Reactions Analysis
Reltecimod sodium primarily undergoes peptide bond formation and hydrolysis reactions. The compound is stable under physiological conditions but can be hydrolyzed by proteolytic enzymes in the body. Common reagents used in the synthesis of this compound include carbodiimides for coupling reactions and trifluoroacetic acid for deprotection steps . The major products formed from these reactions are the desired peptide chains and by-products such as urea derivatives from the coupling reagents .
Mechanism of Action
Reltecimod sodium exerts its effects by binding to the dimer interface of the CD28 receptor on T-cells. This binding modulates the CD28/B7-2 signaling pathway, which is responsible for the hyperinflammatory response observed during severe infections . By attenuating this signaling pathway, this compound reduces the production of pro-inflammatory cytokines and mitigates the excessive immune response that can lead to organ failure .
Comparison with Similar Compounds
Reltecimod sodium is unique in its mechanism of action compared to other immunomodulatory peptides. Similar compounds include other peptide-based immunomodulators such as thymosin alpha-1 and interleukin-2 . this compound’s specific targeting of the CD28/B7-2 pathway sets it apart from these compounds, as it provides a more targeted approach to modulating the immune response . This specificity makes this compound a promising candidate for the treatment of severe infections and inflammatory conditions .
Properties
CAS No. |
1943755-99-4 |
---|---|
Molecular Formula |
C46H71N10NaO15S |
Molecular Weight |
1059.2 g/mol |
IUPAC Name |
sodium;(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(1R)-1-carboxylatoethyl]amino]-4-oxobutanoate;hydron |
InChI |
InChI=1S/C46H72N10O15S.Na/c1-22(2)18-30(52-39(63)29(15-17-72-8)50-43(67)34-10-9-16-56(34)45(69)33(21-57)54-37(61)24(5)47)42(66)55-36(23(3)4)44(68)48-25(6)38(62)51-31(19-27-11-13-28(58)14-12-27)41(65)53-32(20-35(59)60)40(64)49-26(7)46(70)71;/h11-14,22-26,29-34,36,57-58H,9-10,15-21,47H2,1-8H3,(H,48,68)(H,49,64)(H,50,67)(H,51,62)(H,52,63)(H,53,65)(H,54,61)(H,55,66)(H,59,60)(H,70,71);/q;+1/p-1/t24-,25+,26-,29+,30+,31+,32+,33+,34+,36+;/m1./s1 |
InChI Key |
GQYCKGDMCOZFKT-CHDMJDELSA-M |
Isomeric SMILES |
[H+].C[C@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(=O)[O-])C(=O)N[C@H](C)C(=O)[O-])N.[Na+] |
SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)[O-])C(=O)NC(C)C(=O)O)NC(=O)C(CCSC)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C)N.[Na+] |
Canonical SMILES |
[H+].CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)[O-])C(=O)NC(C)C(=O)[O-])NC(=O)C(CCSC)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C)N.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Reltecimod sodium; AB103 sodium; AB 103 sodium; AB-103 sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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